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molecular formula C6H4N2O B016790 2-Hydroxynicotinonitrile CAS No. 20577-27-9

2-Hydroxynicotinonitrile

Cat. No. B016790
M. Wt: 120.11 g/mol
InChI Key: DYUMBFTYRJMAFK-UHFFFAOYSA-N
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Patent
US09416143B2

Procedure details

Sodium ethanolate (9.48 mL; 21 weight 0; 1.0 equiv.) was added to a solution of preceding methylene-dimethylamino (see 1.3.) (10 g; 1.0 equiv.) and cyanoacetamide (2.135 g; 1.0 equiv.) in ethanol (100 mL). The mixture was left under agitation 3 hours at ambient temperature. The medium was then neutralised with the dropwise addition of acetic acid and concentrated under reduced pressure. The reaction medium was diluted in ethyl acetate (200 mL) and the organic phase washed with a brine solution (150 mL). The organic phase was dried over magnesium sulfate, filtered and the solvents evaporated under reduced pressure. The residue was purified on silica gel (CH2Cl2/AcOEt 8:2) to give the pyridone with a global yield of 57%.
Quantity
9.48 mL
Type
reactant
Reaction Step One
Quantity
2.135 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
57%

Identifiers

REACTION_CXSMILES
[CH2:1]([O-])[CH3:2].[Na+].[C:5]([CH2:7][C:8]([NH2:10])=[O:9])#[N:6].[C:11](O)(=O)C>C(O)C>[C:5]([C:7]1[C:8](=[O:9])[NH:10][CH:11]=[CH:1][CH:2]=1)#[N:6] |f:0.1|

Inputs

Step One
Name
Quantity
9.48 mL
Type
reactant
Smiles
C(C)[O-].[Na+]
Name
Quantity
2.135 g
Type
reactant
Smiles
C(#N)CC(=O)N
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
The reaction medium was diluted in ethyl acetate (200 mL)
WASH
Type
WASH
Details
the organic phase washed with a brine solution (150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvents evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified on silica gel (CH2Cl2/AcOEt 8:2)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(#N)C=1C(NC=CC1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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